molecular formula C5H9NO2 B3069005 trans-2-Aminocyclobutane-1-carboxylic acid CAS No. 951173-26-5

trans-2-Aminocyclobutane-1-carboxylic acid

Cat. No. B3069005
CAS RN: 951173-26-5
M. Wt: 115.13 g/mol
InChI Key: NSQMWZLLTGEDQU-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Aminocyclobutane-1-carboxylic acid is a cyclic β-amino acid . It is an NMDA receptor antagonist acting at the glycine site and acts as an agonist being an analog of glycine at the NMDA-glycine receptor site . This affects the signal transmission in the CNS .


Synthesis Analysis

The synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids has been refined to improve both the efficiency and the simplicity . These improvements provide a shorter and easier access to the racemic cis-cyclobutane β-amino acid core . Derivatization of this material with a chiral non-racemic oxazolidin-2-one allows easy diastereoisomeric separation .


Molecular Structure Analysis

The molecular weight of trans-2-Aminocyclobutane-1-carboxylic acid is 151.59 . The molecular formula is C5H9NO2 .


Physical And Chemical Properties Analysis

Trans-2-Aminocyclobutane-1-carboxylic acid is a white solid . It should be stored at 0-8°C .

Scientific Research Applications

Conformational Preferences and Helical Structures

  • Helical Conformation : The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid show a marked preference for folding into a well-defined 12-helical conformation in both solution and the solid state, as demonstrated through experimental studies and molecular modeling (Fernandes et al., 2010).

Synthesis and Structural Studies

  • Stereocontrolled Synthesis : Enantiodivergent synthetic sequences were developed for derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid, allowing for the stereocontrolled synthesis of free amino acids and bis(cyclobutane) beta-dipeptides. NMR structural study and DFT theoretical calculations highlighted the formation of strong intramolecular hydrogen bonds and high rigidity in these molecules (Izquierdo et al., 2005).

Hydrogen-Bonded Ring Formation

  • Eight-Membered Hydrogen-Bonded Rings : Bis(cyclobutane) beta-dipeptides synthesized from trans-2-aminocyclobutane-1-carboxylic acid predominantly form eight-membered hydrogen-bonded rings. This preference contrasts with the formation of six-membered rings in certain diastereomers (Torres et al., 2009).

Mechanism of Action

Trans-2-Aminocyclobutane-1-carboxylic acid acts as an NMDA receptor antagonist at the glycine site . It also acts as an agonist, being an analog of glycine at the NMDA-glycine receptor site . This affects the signal transmission in the CNS .

Safety and Hazards

Trans-2-Aminocyclobutane-1-carboxylic acid may be corrosive to metals . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Trans-2-Aminocyclobutane-1-carboxylic acid has been used in the formation of peptide foldamers . These foldamers can be combined with other polymers, aromatic compounds, etc. to create hybrids with completely new properties and applications . Both cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid have shown propensities for the formation of diverse self-assembled nanostructures, e.g., spherical micelles, fibers, and gels . This opens up new possibilities for its use in materials science, particularly in the creation of responsive materials for diagnostics, therapeutics, and biomedical applications .

properties

IUPAC Name

(1R,2R)-2-aminocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMWZLLTGEDQU-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Aminocyclobutane-1-carboxylic acid

CAS RN

84585-77-3
Record name 2-Aminocyclobutanecarboxylic acid, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34RKV74RET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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